molecular formula C6H3Cl2N3 B1312263 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine CAS No. 63200-54-4

2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B1312263
CAS No.: 63200-54-4
M. Wt: 188.01 g/mol
InChI Key: MVTLFDKTYGKJEX-UHFFFAOYSA-N
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Safety and Hazards

2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine is classified as an irritant. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation .

Future Directions

The future directions for 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine could involve further exploration of its potential therapeutic applications. For instance, it could be used to prepare a type of pyrrolopyrimidinone compound, which is an effective DPP-IV inhibitor that can effectively lower blood sugar without causing weight gain or hypoglycemia .

Biochemical Analysis

Biochemical Properties

2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine plays a crucial role in biochemical reactions, particularly in the inhibition of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism . This compound interacts with DPP-IV by binding to its active site, thereby inhibiting its activity and leading to prolonged therapeutic control of blood glucose levels . Additionally, it has been shown to interact with other enzymes and proteins involved in cellular signaling pathways .

Cellular Effects

This compound influences various cellular processes, including cell signaling, gene expression, and cellular metabolism . It has been observed to affect the proliferation and apoptosis of cancer cells by modulating key signaling pathways . This compound also impacts gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It binds to the active site of DPP-IV, inhibiting its enzymatic activity and leading to reduced glucose levels . Additionally, it interacts with other proteins and enzymes, modulating their activity and influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, particularly in the context of glucose metabolism and cancer cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, it has been shown to effectively inhibit DPP-IV activity and lower blood glucose levels without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to glucose metabolism . It interacts with enzymes such as DPP-IV and other cofactors, influencing metabolic flux and metabolite levels . This compound’s role in these pathways is critical for its therapeutic effects in managing blood glucose levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in target tissues, affecting its overall efficacy and safety profile .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with target enzymes and proteins, ultimately influencing its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine typically involves the chlorination of pyrrolo[3,2-d]pyrimidine derivatives. One common method includes the reaction of 7H-pyrrolo[3,2-d]pyrimidine-2,4-diol with phosphorus oxychloride (POCl3) in the presence of a base such as diisopropylethylamine (DIPEA) at elevated temperatures . The reaction proceeds through the formation of intermediate chlorinated compounds, which are then purified to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as chlorination, purification, and crystallization to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine can yield 2-amino-4-chloro-5H-pyrrolo[3,2-d]pyrimidine derivatives, which have potential biological activities .

Properties

IUPAC Name

2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-5-4-3(1-2-9-4)10-6(8)11-5/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTLFDKTYGKJEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20418749
Record name 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20418749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63200-54-4
Record name 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20418749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension of 5-benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (177 mg, 0.64 mmol) in 1,2-dichlorobenzene (20 mL) was added AlCl3 (852 mg, 6.4 mmol). The reaction mixture was heated at 160° C. for 1.5 h, during which the reaction mixture became dark and homogeneous. Upon completion of the reaction, the reaction mixture was cooled, added CHCl3 and washed with NH4Cl. The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated in vacuo. Added Hexanes and filtered off the product as purple solids (100 mg, 80%) and used for the next step without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the use of 1-chloro-2,3-O-isopropylidene-5-O-(t-butyl)dimethylsilyl-α-D-ribofuranose in the synthesis process?

A: Using 1-chloro-2,3-O-isopropylidene-5-O-(t-butyl)dimethylsilyl-α-D-ribofuranose as a glycosylating agent in the reaction with 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine was crucial for several reasons [, ]. Firstly, it effectively prevented the formation of undesired "orthoamide" byproducts. Secondly, this specific reagent led to a high yield of the desired β-nucleoside, 2,4-dichloro-5-[2,3-O-isopropylidene-5-O-(t-butyl)dimethylsilyl-β-D-ribofuranosyl]-5H-pyrrolo[3,2-d]pyrimidine. This compound serves as a versatile intermediate for further synthesizing various N-7 glycosyl analogs of naturally occurring purine nucleosides.

Q2: How was the stereochemistry of the synthesized nucleosides confirmed?

A: Researchers employed a combination of techniques to confirm the stereochemistry of the newly synthesized nucleoside analogs. Ultraviolet (UV) and proton nuclear magnetic resonance (NMR) spectroscopy provided structural information [, ]. Importantly, the isopropylidene intermediates, such as compounds 9 and 14 mentioned in the research, were particularly helpful. Analysis of their NMR spectra, applying Imbach's rule, allowed for the definitive assignment of β and α configurations to the synthesized nucleosides. This stereochemical determination is crucial as it directly influences the biological activity and potential applications of these compounds.

Q3: What types of nucleoside analogs were successfully synthesized using this compound as a starting material?

A: The research demonstrated the successful synthesis of various nucleoside analogs, mimicking naturally occurring purine nucleosides, using this compound as a common starting point [, ]. These analogs include those structurally related to adenosine, inosine, and guanosine, all essential components of DNA and RNA. The researchers achieved this by selectively modifying the this compound scaffold after glycosylation. For instance, they synthesized the adenosine analog, 4-amino-5-β-D-ribofuranosyl-5H-pyrrolo[3,2-d]pyrimidine, through controlled amination followed by deprotection and dehalogenation steps. This ability to synthesize a range of nucleoside analogs makes this compound a valuable tool in medicinal chemistry and drug discovery for exploring potential antiviral or anticancer agents.

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